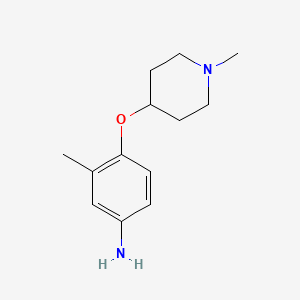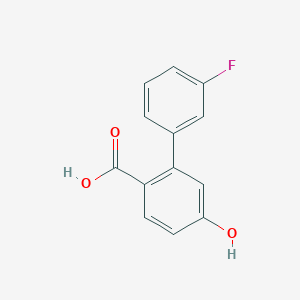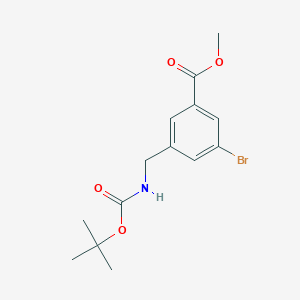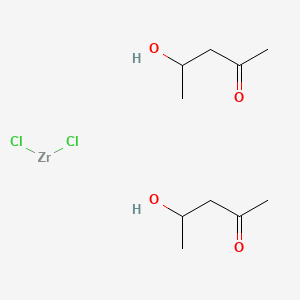
dichlorozirconium;4-hydroxypentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorozirconium;4-hydroxypentan-2-one is a chemical compound with the molecular formula C10H20Cl2O4Zr It is a coordination complex where zirconium is bonded to two chlorine atoms and two molecules of 4-hydroxypentan-2-one
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorozirconium;4-hydroxypentan-2-one typically involves the reaction of zirconium tetrachloride with 4-hydroxypentan-2-one in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the zirconium compound. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and yield. The use of automated reactors and purification systems helps in achieving high efficiency and scalability.
化学反応の分析
Types of Reactions
Dichlorozirconium;4-hydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 4-hydroxypentan-2-one can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different zirconium complexes.
Substitution: The chlorine atoms can be substituted with other ligands to form new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution of chlorine atoms can lead to the formation of new zirconium complexes with different properties .
科学的研究の応用
Dichlorozirconium;4-hydroxypentan-2-one has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other zirconium complexes and as a catalyst in various organic reactions.
Biology: The compound’s coordination properties make it useful in studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as ceramics and polymers, due to its unique chemical properties.
作用機序
The mechanism of action of dichlorozirconium;4-hydroxypentan-2-one involves its ability to form stable coordination complexes with various ligands. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the compound acts as a catalyst by facilitating the formation and breaking of chemical bonds. In biological systems, it can interact with proteins and other biomolecules, affecting their structure and function .
類似化合物との比較
Similar Compounds
Zirconium tetrachloride: A precursor used in the synthesis of dichlorozirconium;4-hydroxypentan-2-one.
4-hydroxy-2-pentanone: A ligand that forms part of the coordination complex.
Zirconium acetylacetonate: Another zirconium complex with similar coordination properties.
Uniqueness
This compound is unique due to its specific combination of zirconium and 4-hydroxypentan-2-one, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications .
特性
分子式 |
C10H20Cl2O4Zr |
|---|---|
分子量 |
366.39 g/mol |
IUPAC名 |
dichlorozirconium;4-hydroxypentan-2-one |
InChI |
InChI=1S/2C5H10O2.2ClH.Zr/c2*1-4(6)3-5(2)7;;;/h2*4,6H,3H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
CZJLBMREDCCTJM-UHFFFAOYSA-L |
正規SMILES |
CC(CC(=O)C)O.CC(CC(=O)C)O.Cl[Zr]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



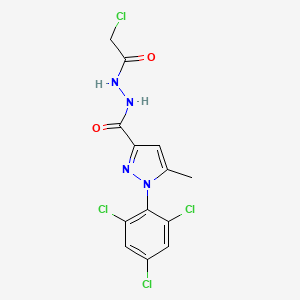


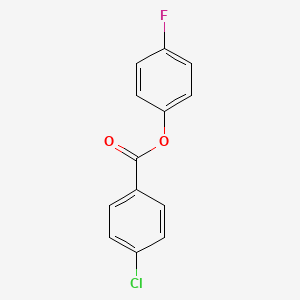
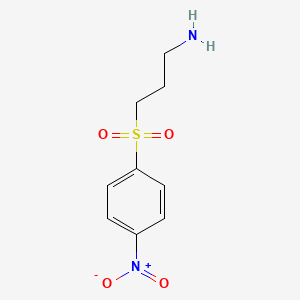
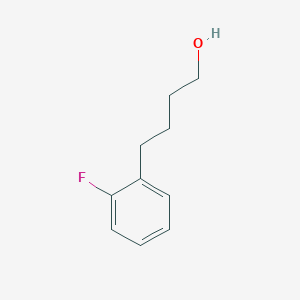
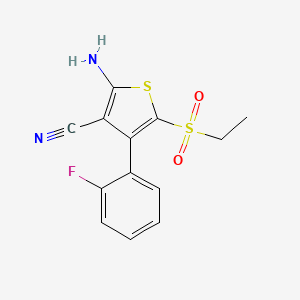

![(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol](/img/structure/B12075873.png)

